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Compound of Interest

Compound Name:
1-Cyanocyclopropanecarboxylic

acid

Cat. No.: B1349290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
cyanocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and

organic synthesis. The information presented herein is intended to support research and

development activities by providing detailed spectral characterization and the methodologies

for its synthesis and analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-
cyanocyclopropanecarboxylic acid, providing a clear and concise reference for its structural

identification.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

~1.73 m 4H, cyclopropyl CH₂

~11.08 s 1H, carboxylic acid OH
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Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results C-CN (quaternary)

Data not explicitly found in search results C-COOH (quaternary)

Data not explicitly found in search results CH₂ (cyclopropyl)

Data not explicitly found in search results COOH

Data not explicitly found in search results CN

Note: While the existence of a ¹³C NMR spectrum is confirmed, specific chemical shift values

were not available in the public domain search results. Typical shifts for such carbons are

provided for reference in the discussion section.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~2250 Medium C≡N stretch (Nitrile)

1760-1690 Strong C=O stretch (Carboxylic Acid)

1320-1210 Strong C-O stretch (Carboxylic Acid)

950-910 Medium O-H bend (Carboxylic Acid)

Note: These are characteristic absorption ranges. The exact peak positions can be found on

the actual spectrum.

Table 4: Mass Spectrometry Data
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Property Value

Molecular Formula C₅H₅NO₂

Molecular Weight 111.10 g/mol

Exact Mass 111.0320 u

Key Fragmentation Peaks (m/z)
Specific fragmentation data not explicitly found

in search results.

Note: The molecular ion peak [M]⁺ would be expected at m/z 111. Common losses for

carboxylic acids include the loss of -OH (m/z 94) and -COOH (m/z 66).

Experimental Protocols
A detailed experimental protocol for the synthesis of 1-cyanocyclopropanecarboxylic acid is

provided below, based on established literature procedures. This is followed by general

procedures for the acquisition of the spectroscopic data.

Synthesis of 1-Cyanocyclopropanecarboxylic Acid
This procedure is adapted from a method described for the synthesis of doubly activated

cyclopropanes.[1]

Materials:

Ethyl cyanoacetate

1,2-Dibromoethane

50% aqueous Sodium Hydroxide (NaOH)

Triethylbenzylammonium chloride

Concentrated Hydrochloric Acid (HCl)

Ether
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50%

aqueous solution of sodium hydroxide.

Phase-Transfer Catalyst: To the vigorously stirred NaOH solution at room temperature, add

triethylbenzylammonium chloride.

Addition of Reactants: A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to

the suspension.

Reaction: The mixture is stirred vigorously for several hours at room temperature. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is transferred to a larger flask and diluted with water. The

mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric

acid to a pH of approximately 1.

Extraction: The aqueous layer is extracted multiple times with ether.

Drying and Evaporation: The combined organic extracts are dried over anhydrous

magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced

pressure to yield the crude product.

Hydrolysis: The crude ethyl 1-cyanocyclopropanecarboxylate is then hydrolyzed to the

carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong

base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).

Purification: The resulting 1-cyanocyclopropanecarboxylic acid can be further purified by

recrystallization.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A small amount of the purified 1-cyanocyclopropanecarboxylic acid
is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a standard NMR spectrometer

(e.g., 400 MHz). The number of scans is adjusted to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to

the lower natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small

amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically

4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray

ionization (ESI) is often used for LC-MS.

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of

the molecular ion and its fragment ions.

Data Interpretation and Structural Elucidation
The spectroscopic data are consistent with the structure of 1-cyanocyclopropanecarboxylic
acid.

¹H NMR: The multiplet around 1.73 ppm corresponds to the four magnetically non-equivalent

protons of the cyclopropane ring. The downfield singlet at approximately 11.08 ppm is
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characteristic of the acidic proton of a carboxylic acid.

¹³C NMR: Although specific shifts were not found, the expected spectrum would show four

distinct signals: one for the quaternary carbon attached to the nitrile and carboxyl groups,

one for the quaternary carboxyl carbon, one for the two equivalent cyclopropyl methylene

carbons, and one for the nitrile carbon.

IR Spectroscopy: The broad O-H stretch and the strong C=O stretch are definitive for the

carboxylic acid functional group. The medium intensity C≡N stretch confirms the presence of

the nitrile group.

Mass Spectrometry: The molecular weight of 111.10 g/mol and the exact mass of 111.0320

u are confirmed by the molecular formula C₅H₅NO₂.[2]
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-
cyanocyclopropanecarboxylic acid.

This guide serves as a foundational resource for professionals working with 1-
cyanocyclopropanecarboxylic acid. The provided data and protocols are intended to

facilitate its use in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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